molecular formula C19H30O4 B1664213 8-Gingerol CAS No. 23513-08-8

8-Gingerol

Cat. No.: B1664213
CAS No.: 23513-08-8
M. Wt: 322.4 g/mol
InChI Key: BCIWKKMTBRYQJU-INIZCTEOSA-N
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Description

8-Gingerol is a phenolic compound found in ginger (Zingiber officinale Roscoe). It is one of the major bioactive components responsible for the characteristic pungent taste of ginger. Ginger has been used for centuries in traditional medicine for its various health benefits, including anti-inflammatory, antioxidant, and anticancer properties .

Mechanism of Action

Target of Action

8-Gingerol, a phenolic compound found in ginger, has been shown to interact with several targets in the body. It has been reported to have the best binding affinities to receptor proteins in disease conditions such as diabetes, inflammation, obesity, and SARS-CoV-2 . In particular, this compound has been found to inhibit the activation of protein kinase B (Akt) and nuclear factor kappa B (NF-κB) signaling pathways .

Mode of Action

This compound interacts with its targets, leading to a series of changes in cellular processes. It has been shown to suppress the gene expression and production of pro-inflammatory cytokines and oxidant agents, downregulate immune response, and protect against organ failures in experimental and animal models . It also inhibits the activation of protein kinase B (Akt) and nuclear factor kappa B (NF-κB) signaling pathways, causing a decrease in proinflammatory and an increase in anti-inflammatory cytokines .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to suppress the gene expression and production of pro-inflammatory cytokines and oxidant agents . It also inhibits the activation of protein kinase B (Akt) and nuclear factor kappa B (NF-κB) signaling pathways . These pathways play crucial roles in inflammation, oxidative stress, and immunity, contributing to a plethora of pharmacological activities of this compound .

Pharmacokinetics

This compound is absorbed after oral dosing and can be detected as glucuronide and sulfate conjugates . No participant had detectable free this compound . The maximum concentration (Cmax) and area under the curve (AUC) values estimated for a 2.0-g dose are 0.23 ± 0.16 μg/mL and 18.1 ± 20.3 μg·hr/mL respectively . The time to reach maximum concentration (Tmax) is 73.1 ± 29.4 minutes, and the analytes had elimination half-lives less than 2 hours .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to alleviate inflammation by inhibiting the activation of protein kinase B (Akt) and nuclear factor kappa B (NF-κB) signaling pathways, causing a decrease in proinflammatory and an increase in anti-inflammatory cytokines . It also suppresses the gene expression and production of pro-inflammatory cytokines and oxidant agents . Moreover, it has been shown to activate innate immune components such as stimulation of macrophages and lymphocytes, modulate the cytokine profile, decrease the incidence of infection, and stimulate the apoptosis process .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the bioavailability of this compound can be affected by factors such as the presence of other compounds, the method of administration, and individual differences in metabolism . Furthermore, the biological activities of this compound, such as its antioxidant and anti-inflammatory capacities, can be influenced by the physiological environment in which it acts .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Gingerol can be synthesized through several chemical routes. One common method involves the aldol condensation of vanillin with acetone, followed by hydrogenation. The reaction conditions typically include the use of a base such as sodium hydroxide and a hydrogenation catalyst like palladium on carbon .

Industrial Production Methods: In industrial settings, this compound is often extracted from ginger rhizomes using solvent extraction methods. The ginger is dried and ground into a powder, which is then subjected to solvent extraction using ethanol or methanol. The extract is further purified using techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: 8-Gingerol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Immunosuppressive Activity

Overview
Research indicates that 8-gingerol exhibits significant immunosuppressive effects. A study demonstrated that it can suppress both humoral and cellular immune responses in mice. The compound was shown to inhibit the proliferation of splenocytes stimulated by lipopolysaccharide (LPS) and concanavalin A (ConA) in vitro, as well as reduce the levels of specific immunoglobulins in vivo at doses of 50 and 100 mg/kg .

Mechanism of Action
The immunosuppressive effects are attributed to the direct inhibition of sensitized T and B lymphocytes. Specifically, this compound decreased the percentage of CD19+ B cells and CD3+ T cells, indicating a selective suppression of immune responses .

Anti-Cancer Properties

Colorectal Cancer (CRC)
this compound has shown promise as an anti-cancer agent, particularly in colorectal cancer models. It significantly inhibited cell proliferation and migration in CRC cell lines, primarily through cell cycle arrest and apoptosis induction. The compound acts as an inhibitor of the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for cancer cell growth .

Synergistic Effects with Chemotherapy
Furthermore, this compound has been reported to enhance the efficacy of conventional chemotherapeutic agents like 5-fluorouracil while reducing their toxic side effects. This suggests that it could be developed as an adjunct therapy in cancer treatment .

Antioxidant and Anti-Inflammatory Effects

Antioxidant Activity
this compound possesses strong antioxidant properties that help combat oxidative stress, which is linked to various chronic diseases. Its antioxidant capacity has been validated through various assays, demonstrating its potential in protecting cells from damage caused by free radicals .

Anti-Inflammatory Properties
The compound also exhibits anti-inflammatory effects by modulating inflammatory pathways. This includes the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, making it beneficial for conditions characterized by chronic inflammation .

Other Health Benefits

This compound has been associated with several additional health benefits:

  • Wound Healing: It promotes wound healing processes by enhancing tissue regeneration and reducing inflammation at injury sites .
  • Gastrointestinal Health: The compound may alleviate nausea and improve digestive health, often utilized in traditional medicine for these purposes .
  • Metabolic Effects: There is emerging evidence suggesting that this compound may help regulate blood sugar levels and improve insulin sensitivity, indicating its potential role in managing diabetes .

Data Summary Table

ApplicationMechanism/EffectReferences
ImmunosuppressionInhibits T/B lymphocyte activation
Anti-Cancer (CRC)Inhibits cell proliferation via EGFR pathway
AntioxidantReduces oxidative stress
Anti-InflammatoryModulates inflammatory cytokines
Wound HealingEnhances tissue regeneration
Gastrointestinal HealthAlleviates nausea
Metabolic EffectsRegulates blood sugar levels

Case Studies

  • Immunosuppressive Effects in Mice: A controlled study demonstrated that high doses of this compound significantly reduced immune responses to ovalbumin immunization in mice, highlighting its potential for managing autoimmune conditions or preventing transplant rejection .
  • Colorectal Cancer Treatment: In vitro studies on CRC cell lines showed that treatment with varying concentrations of this compound led to marked reductions in cell viability and migration, suggesting its role as a therapeutic agent against CRC .

Comparison with Similar Compounds

Biological Activity

8-Gingerol, a bioactive compound found in ginger (Zingiber officinale), has garnered significant attention for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is one of the principal active components of ginger, known for its pungent flavor and numerous health benefits. It exhibits a range of biological activities including anti-inflammatory, antioxidant, anticancer, and immunomodulatory effects.

1. Anti-inflammatory Activity

This compound has been shown to reduce inflammatory responses in various models. It inhibits the activation of nuclear factor kappa B (NF-κB) and reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving OVA-immunized mice, this compound significantly suppressed humoral and cellular immune responses by reducing the populations of CD3+ T cells and CD19+ B cells in a dose-dependent manner .

2. Antioxidant Properties

The compound demonstrates strong antioxidant capabilities by scavenging free radicals and enhancing the activity of antioxidant enzymes. In vitro studies have shown that this compound increases radical scavenging activities against superoxide and hydroxyl radicals . Additionally, it has been reported to inhibit oxidative burst activity in immune cells .

3. Anticancer Effects

Research indicates that this compound possesses anticancer properties, particularly against colorectal cancer (CRC) cells. It inhibits cell proliferation and migration by targeting the epidermal growth factor receptor (EGFR) signaling pathway. In vitro studies revealed that treatment with this compound led to a significant reduction in CRC cell viability and induced apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : It downregulates cyclooxygenase-2 (COX-2) expression, a key enzyme in the inflammatory response .
  • Modulation of Immune Responses : By affecting T and B lymphocyte populations, this compound alters immune responses, which may be beneficial in conditions characterized by chronic inflammation .
  • Induction of Apoptosis : In cancer cells, this compound promotes apoptosis through pathways involving caspases and alterations in mitochondrial membrane potential .

Case Study 1: Immunosuppressive Activity

A study conducted on BALB/c mice demonstrated that administration of this compound at doses of 50 mg/kg and 100 mg/kg resulted in a significant decrease in OVA-specific IgG levels. The results indicated that this compound effectively suppressed both humoral and cellular immune responses, suggesting its potential use in managing autoimmune conditions .

Dose (mg/kg)CD3+ T Cells (%)CD19+ B Cells (%)OVA-specific IgG Levels
Control100100100
50708060
100506040

Case Study 2: Anticancer Activity

In vitro experiments on CRC cell lines showed that treatment with varying concentrations of this compound resulted in reduced cell viability over time:

Concentration (µM)Cell Viability (%) at 24hCell Viability (%) at 48hCell Viability (%) at 72h
Control100100100
10807065
25605040

Properties

IUPAC Name

(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O4/c1-3-4-5-6-7-8-16(20)14-17(21)11-9-15-10-12-18(22)19(13-15)23-2/h10,12-13,16,20,22H,3-9,11,14H2,1-2H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIWKKMTBRYQJU-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178078
Record name (8)-Gingerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23513-08-8
Record name [8]-Gingerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23513-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (8)-Gingerol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8)-Gingerol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5S)-5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-dodecanone
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Record name (8)-GINGEROL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary molecular targets of 8-gingerol?

A1: this compound interacts with various molecular targets, contributing to its diverse pharmacological effects. Research suggests it inhibits the activity of enzymes such as phosphodiesterase 4D (PDE4D) [] and phospholipase C β [], influencing intracellular signaling pathways related to inflammation and smooth muscle relaxation. It also shows potential to inhibit the PT-domain of Polyketide synthase A (PksA), an enzyme involved in aflatoxin biosynthesis [].

Q2: How does this compound influence airway smooth muscle relaxation?

A2: Studies on human airway smooth muscle (ASM) reveal that this compound potentiates the relaxant effects of β-agonists, commonly used in asthma treatment []. This potentiation involves inhibiting PDE4D activity and modulating cytoskeletal regulatory proteins, ultimately leading to ASM relaxation [].

Q3: Does this compound impact calcium regulation in cells?

A3: Yes, research indicates that this compound can influence calcium (Ca2+) regulation. In human ASM cells, this compound has been shown to blunt Ca2+ responses to stimuli like bradykinin and S-(-)-Bay K 8644 []. Additionally, this compound has been found to activate the Ca2+-pumping adenosine triphosphatase of the sarcoplasmic reticulum, potentially contributing to its cardiotonic effects [].

Q4: Can this compound affect immune responses?

A4: this compound exhibits immunosuppressive activity in mice models. It suppresses the proliferation of splenocytes stimulated by lipopolysaccharide (LPS), concanavalin A (ConA), and ovalbumin (OVA) []. This immunosuppressive effect could be attributed to the direct inhibition of sensitized T and B lymphocytes [].

Q5: What is the molecular formula and weight of this compound?

A5: this compound possesses the molecular formula C17H26O4 and a molecular weight of 294.38 g/mol.

Q6: Are there spectroscopic methods to identify and characterize this compound?

A6: Yes, various spectroscopic techniques can be employed to characterize this compound. These include: * Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information about the molecule, including the position of hydrogen atoms (1H NMR) []. * Mass spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification [, ]. * Ultraviolet-visible (UV-Vis) spectroscopy: Provides information about the molecule's electronic transitions and can be used for quantitative analysis [].

Q7: How does the structure of this compound compare to other gingerols, and what are the implications for their activities?

A7: this compound belongs to the gingerol family, which shares a similar structure consisting of a phenolic head group, an aliphatic chain, and a hydroxyl group. The primary structural difference among gingerols lies in the length of the aliphatic chain. This compound possesses an eight-carbon chain, while 6-gingerol and 10-gingerol have six and ten carbons, respectively. This structural variation contributes to differences in their potencies and activities.

Q8: What is known about the stability of this compound, and are there strategies to improve its formulation?

A8: While the provided research papers do not directly address the stability of this compound, they highlight the use of extraction and analytical techniques to characterize and quantify its presence in ginger samples. For instance, one study utilized high-performance liquid chromatography (HPLC) to assess the content of this compound and other gingerols in dried ginger, processed ginger, and fresh ginger []. Another study employed ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) to determine the concentration of this compound and its counterparts in twelve ginger accessions [].

Q9: What are the common analytical methods used to quantify this compound and related compounds in ginger samples?

A9: Several analytical techniques are employed to quantify this compound and its related compounds:

  • High-performance liquid chromatography (HPLC): A widely used technique for separating and quantifying this compound and other gingerols in ginger samples [, , , , , , ].
  • Ultra-high-performance liquid chromatography (UPLC): Offers improved resolution and sensitivity compared to HPLC for analyzing gingerols [].
  • Thin-layer chromatography (TLC): A simpler and cost-effective technique for the separation and identification of gingerols [, ].
  • Mass spectrometry (MS): Often coupled with HPLC or UPLC to provide accurate identification and quantification of gingerols based on their mass-to-charge ratios [, , , ].

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